molecular formula C12H6Cl2F3NO B3041047 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 259175-25-2

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B3041047
CAS RN: 259175-25-2
M. Wt: 308.08 g/mol
InChI Key: ZORVYQHOQKZWJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the room temperature 1,3-dipolar cycloaddition of (2-azide-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes in the presence of Cu (I) salt as a catalyst has been reported .

Mechanism of Action

Target of Action

The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is structurally similar to Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles .

Mode of Action

The compound’s mode of action is believed to be similar to that of Fipronil. It is thought to inhibit the GABA-gated chloride channels , thereby blocking the gated chloride channel to kill insects . This causes hyperexcitation of the insects’ nerves and muscles .

Biochemical Pathways

The compound affects the GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels, leading to hyperexcitation of the insects’ nerves and muscles

Pharmacokinetics

Fipronil, a structurally similar compound, is known to have a low aqueous solubility and a low volatility .

Result of Action

The result of the compound’s action is the hyperexcitation of the insects’ nerves and muscles, leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, Fipronil is known to be degraded slightly by sunlight . Therefore, the compound’s action may be influenced by exposure to sunlight and the presence of metal ions in the environment

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde in lab experiments is its ability to selectively inhibit certain enzymes and proteins, which can help researchers to study their specific functions. However, the low yield of this compound and its limited solubility in water can be a limitation for its use in certain experiments.

Future Directions

There are several future directions for the research on 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. One direction is to evaluate its potential as an anti-cancer agent in vivo and to study its toxicity in animal models. Another direction is to explore its potential applications in material science and to synthesize new polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA and RNA.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry and material science. Its ability to selectively inhibit certain enzymes and proteins makes it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity in vivo.

Scientific Research Applications

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory and anti-bacterial properties. In material science, it has been used as a building block for the synthesis of new polymers and materials with unique properties.

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NO/c13-9-4-7(12(15,16)17)5-10(14)11(9)18-3-1-2-8(18)6-19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORVYQHOQKZWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154096
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259175-25-2
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259175-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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